molecular formula C8H13NO2S B14464307 2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one CAS No. 73845-14-4

2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one

Cat. No.: B14464307
CAS No.: 73845-14-4
M. Wt: 187.26 g/mol
InChI Key: ZRVYSURLZGXYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one is a bicyclic compound with the molecular formula C8H13NO2S and a molecular weight of 187.263 g/mol . This compound features a unique structure that includes an oxygen, sulfur, and nitrogen atom within its bicyclic framework, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable precursor with reagents that facilitate the formation of the bicyclic ring system. For instance, the synthesis can be achieved by reacting a compound containing the necessary functional groups with a base such as potassium t-butoxide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one is unique due to its specific combination of oxygen, sulfur, and nitrogen atoms within a bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

73845-14-4

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

2,2-dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one

InChI

InChI=1S/C8H13NO2S/c1-8(2)9-6(10)5-7(9)12-4-3-11-8/h7H,3-5H2,1-2H3

InChI Key

ZRVYSURLZGXYBP-UHFFFAOYSA-N

Canonical SMILES

CC1(N2C(CC2=O)SCCO1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.